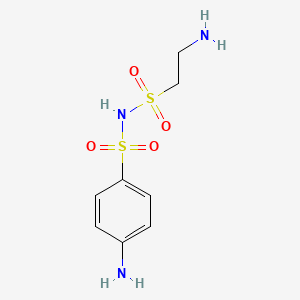

Aniline, 4-taurylsulfamoyl-

Description

Historical Context of Sulfamoyl Anilines in Chemical Research

The journey of sulfamoyl anilines began with the discovery of sulfanilamide (B372717), a groundbreaking development that ushered in the era of antibacterial sulfonamides. researchgate.netdrugbank.com Initially utilized in the dye industry, the therapeutic potential of a red dye, Prontosil, was discovered in the 1930s, revealing its in vivo conversion to the active antibacterial agent, sulfanilamide. drugbank.com This discovery sparked a "sulfa craze," leading to the synthesis of numerous derivatives to enhance efficacy and broaden the spectrum of activity. drugbank.com The fundamental structure of these compounds is an aniline (B41778) derivatized with a sulfonamide group. google.com Over the decades, research has expanded beyond antibacterial applications, with sulfamoyl aniline derivatives being investigated for a wide range of pharmacological properties, including as diuretics, and for their roles in managing various other health conditions. farmaciajournal.com

Significance of Aniline, 4-taurylsulfamoyl- within Sulfamoyl Chemistry

The significance of Aniline, 4-taurylsulfamoyl- lies in its hybrid structure, which incorporates a taurine-like fragment. Taurine (B1682933), or 2-aminoethanesulfonic acid, is a naturally occurring amino sulfonic acid with a multitude of physiological roles. mdpi.com While taurine itself has therapeutic limitations due to factors like restricted permeability, its derivatives have been successfully developed as anticonvulsant, anti-alcoholic, and anti-cancer agents. researchgate.netnih.gov

The incorporation of a taurine-like side chain into a sulfamoyl aniline framework is a strategic design element in medicinal chemistry. This approach aims to leverage the biological relevance of taurine to potentially modulate the pharmacokinetic and pharmacodynamic properties of the parent sulfamoyl aniline. Research on taurine-containing benzenesulfonamide (B165840) derivatives has shown their potential as inhibitors of carbonic anhydrase isozymes, which are implicated in various physiological and pathological processes. researchgate.net

Scope and Research Objectives for Aniline, 4-taurylsulfamoyl-

Given the established biological activities of both sulfamoyl anilines and taurine derivatives, the primary research objectives for Aniline, 4-taurylsulfamoyl- and related compounds are centered on exploring their potential therapeutic applications. A key area of investigation for structurally similar compounds is their role as enzyme inhibitors, particularly targeting human carbonic anhydrases (CAs). researchgate.net The overarching goals include:

Synthesis and Characterization: Developing efficient synthetic pathways for Aniline, 4-taurylsulfamoyl- and its analogs, and confirming their structures using modern analytical techniques.

Biological Screening: Evaluating the compound's inhibitory activity against a panel of biologically relevant enzymes, such as carbonic anhydrases, to identify potential therapeutic targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how different functional groups influence biological activity and selectivity. This knowledge is crucial for designing more potent and specific inhibitors.

Investigation of Therapeutic Potential: Based on initial findings, exploring the potential of these compounds in areas such as oncology, where inhibitors of specific CA isoforms have shown promise.

While direct and extensive research findings on Aniline, 4-taurylsulfamoyl- itself are not widely published, the study of closely related taurine-containing benzenesulfonamides provides a strong impetus for its investigation within these research objectives.

Chemical and Physical Properties

Below is a table summarizing the known properties of Aniline, 4-taurylsulfamoyl-.

| Property | Value |

| CAS Number | 64049-30-5 |

| Molecular Formula | C8H13N3O4S2 |

| Synonyms | 4-Amino-N-(2-aminoethylsulfonyl)benzenesulfonamide, p-Aminobenzenesulphonyl taurylamide, USAF SN-4, Taurylamide, N-(p-aminophenylsulfonyl)- |

Structure

2D Structure

3D Structure

Properties

CAS No. |

64049-30-5 |

|---|---|

Molecular Formula |

C8H13N3O4S2 |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

4-amino-N-(2-aminoethylsulfonyl)benzenesulfonamide |

InChI |

InChI=1S/C8H13N3O4S2/c9-5-6-16(12,13)11-17(14,15)8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2 |

InChI Key |

GFUFPSDLEXMHMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NS(=O)(=O)CCN |

Origin of Product |

United States |

Synthetic Methodologies for Aniline, 4 Taurylsulfamoyl

Retrosynthetic Analysis of Aniline (B41778), 4-taurylsulfamoyl-

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.comwikipedia.org It involves the deconstruction of a target molecule into simpler, commercially available precursors. amazonaws.comwikipedia.org For Aniline, 4-taurylsulfamoyl-, the most logical disconnection is at the sulfonamide N-S bond. This is a common and reliable bond-forming transformation in organic synthesis. thieme-connect.com

This disconnection yields two key synthons: an electrophilic 4-aminobenzenesulfonyl moiety and a nucleophilic taurine (B1682933) moiety. The corresponding synthetic equivalents for these synthons are 4-aminobenzenesulfonyl chloride and taurine, respectively. A further retrosynthetic step on 4-aminobenzenesulfonyl chloride reveals that it can be derived from the readily available starting material, acetanilide. This multi-step approach, which utilizes protecting groups, is a cornerstone of classical synthesis.

Classical Synthesis Routes to Aniline, 4-taurylsulfamoyl-

Classical routes to Aniline, 4-taurylsulfamoyl- are predicated on a multi-step sequence that builds the molecule in a controlled, stepwise manner. thieme-connect.com

Multi-Step Synthesis Approaches

The synthesis commences with the protection of the reactive amino group of aniline via acetylation to form acetanilide. This step is crucial because the unprotected amino group would otherwise react with the chlorosulfonating agent in the subsequent step. chegg.com

The synthesis proceeds through the following key stages:

Protection of Aniline: Aniline is acetylated using acetic anhydride, often in the presence of a base like sodium acetate, to yield acetanilide. wisc.edu This protects the amino group from the harsh conditions of the next step.

Chlorosulfonation: Acetanilide is then subjected to chlorosulfonation using an excess of chlorosulfonic acid. prepchem.comorgsyn.orgmercer.edu This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group at the para position of the aromatic ring, yielding 4-acetamidobenzenesulfonyl chloride. wisc.eduorgsyn.org The reaction is typically performed at a controlled temperature and evolves hydrogen chloride gas. orgsyn.orgmercer.edu

Sulfonamide Bond Formation: The pivotal step is the reaction of 4-acetamidobenzenesulfonyl chloride with taurine to form the sulfonamide linkage. This reaction is typically carried out under Schotten-Baumann conditions. samdc.edu.inchempedia.info Taurine, dissolved in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide), is treated with the sulfonyl chloride. mdpi.com The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Deprotection: The final step involves the hydrolysis of the acetamido protecting group to reveal the free amino group of the target molecule. This is typically achieved by heating the intermediate in an acidic or basic aqueous solution. Acidic hydrolysis with hydrochloric acid is common. mercer.edu

Optimizations of Reaction Conditions for Aniline, 4-taurylsulfamoyl- Synthesis

Optimizing reaction conditions is key to maximizing yield and purity. For the synthesis of Aniline, 4-taurylsulfamoyl-, particular attention is paid to the sulfonamide formation step.

| Parameter | Condition | Rationale |

| pH | Basic (8-10) | Maintains the nucleophilicity of the taurine amine and neutralizes HCl byproduct. |

| Temperature | 0-25 °C | Controls the rate of reaction and minimizes hydrolysis of the sulfonyl chloride. |

| Solvent | Biphasic (e.g., water and a non-polar organic solvent) | Allows for easy separation of the product from water-soluble byproducts. researchgate.net |

| Reagent Addition | Slow, portion-wise addition of sulfonyl chloride | Manages the exothermic nature of the reaction and prevents localized high concentrations. |

This table presents optimized conditions for the Schotten-Baumann reaction between a sulfonyl chloride and an amine, which is a key step in the synthesis of Aniline, 4-taurylsulfamoyl-.

Advanced Synthetic Strategies for Aniline, 4-taurylsulfamoyl-

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.

Green Chemistry Principles in Aniline, 4-taurylsulfamoyl- Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. sci-hub.se For the synthesis of Aniline, 4-taurylsulfamoyl-, several green principles can be applied:

Use of Water as a Solvent: The Schotten-Baumann reaction is often performed in water, which is a benign and environmentally friendly solvent. sci-hub.sersc.org Recent methods have demonstrated the synthesis of various sulfonamides in water, often with high yields. mdpi.comrsc.org

Atom Economy: Advanced methods focus on maximizing the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can improve atom economy by reducing the need for purification of intermediates. rsc.org

Catalysis: The use of catalysts can enable reactions to proceed under milder conditions and with greater efficiency, reducing energy consumption and waste. researchgate.netacs.org

Catalytic Approaches to Aniline, 4-taurylsulfamoyl- Formation

While the classical Schotten-Baumann reaction is robust, research into catalytic methods for sulfonamide bond formation is an active area. These methods often offer milder reaction conditions and broader substrate scope. thieme-connect.com

Stereoselective and Regioselective Synthesis of Aniline, 4-taurylsulfamoyl- Analogues

The principles of stereoselective and regioselective synthesis are crucial for creating structurally precise analogues of Aniline, 4-taurylsulfamoyl-, which can be important for understanding their structure-activity relationships.

Stereoselective Synthesis:

While the direct stereoselective synthesis of Aniline, 4-taurylsulfamoyl- is not extensively documented, methods for the stereoselective synthesis of related chiral compounds, such as taurine-containing peptides and other amino acid derivatives, have been developed. nih.govuw.edu.plnih.gov For instance, the use of chiral auxiliaries, such as L-prolinol, has been employed in the photochemical synthesis of aryltetralin lignan (B3055560) analogues, demonstrating a strategy to control stereochemistry in complex molecules. uw.edu.pl In the context of taurinamide analogues, a chiral center could be introduced on the ethanesulfonamide (B75362) backbone or on a substituent of the aniline ring. A potential strategy would involve starting with a chiral precursor, such as an enantiomerically pure amino alcohol, which could be converted to a chiral taurine analogue. Subsequent coupling with aniline would then yield a stereochemically defined product. The synthesis of chiral proline analogues has been achieved through stereoselective alkylations and cycloadditions, highlighting methods that could be adapted for taurinamide derivatives. nih.gov

Regioselective Synthesis:

Regioselectivity is pertinent when dealing with substituted anilines, where the sulfonamidation reaction could potentially occur at different positions if multiple amino groups are present, or if other reactive sites exist on the aromatic ring. In the synthesis of N-aryltaurinamides from substituted anilines, the reaction of 2-phthalimidoethanesulfonyl chloride with a specific aminophenyl derivative generally proceeds at the amino group, ensuring regioselectivity. dergipark.org.tr For the synthesis of analogues with specific substitution patterns on the aniline ring, regioselective methods for the synthesis of substituted anilines themselves are critical. For example, palladium-catalyzed cross-coupling reactions can be used to introduce substituents at specific positions on an aromatic ring. acs.org Furthermore, methods for the regioselective synthesis of pyrimidine-fused quinolines from anilines demonstrate how reaction conditions can control the position of bond formation. rsc.org

Yield and Purity Considerations in Aniline, 4-taurylsulfamoyl- Synthesis

The efficiency and purity of the synthesis of Aniline, 4-taurylsulfamoyl- analogues are critical for their potential applications. The yields and purity of the final products are influenced by the synthetic route, reaction conditions, and purification methods.

In the synthesis of N-substituted-2-phthalimidoethanesulfonamides, which are precursors to the target compounds, the reaction of 2-phthalimidoethanesulfonyl chloride with various anilines has been reported with varying yields. dergipark.org.tr The purification of these compounds is typically achieved by recrystallization from solvents like ethanol, and their purity is confirmed by analytical techniques such as NMR, IR, and mass spectrometry. researchgate.netresearchgate.net

The following table summarizes the reported yields for the synthesis of a series of N-aryl-2-phthalimidotaurinamide analogues, which serve as examples for the synthesis of compounds structurally related to Aniline, 4-taurylsulfamoyl-.

| Compound | Aniline Derivative Used | Yield (%) |

| 1 | Aniline | 65 |

| 2 | o-Methoxyaniline | 70 |

| 3 | m-Methoxyaniline | 72 |

| 4 | p-Methoxyaniline | 75 |

| 5 | o-Methylaniline | 68 |

| 6 | m-Methylaniline | 71 |

| 7 | p-Methylaniline | 78 |

| 8 | o-Chloroaniline | 62 |

| 9 | m-Chloroaniline | 66 |

| 10 | p-Chloroaniline | 73 |

| Data sourced from Akgül et al. dergipark.org.tr |

Purity of the final products is a crucial parameter. For instance, in the synthesis of 4-aminobenzenesulfonic acid, recrystallization from hot water can yield a product with a purity of up to 99%. google.com For more complex analogues, chromatographic techniques are often employed to achieve high purity. nih.govmdpi.com High-performance liquid chromatography (HPLC) is a common method to assess the purity of the synthesized compounds. nih.govmdpi.com

Structural Elucidation and Conformational Analysis of Aniline, 4 Taurylsulfamoyl

Spectroscopic Techniques for Structural Characterization of Aniline (B41778), 4-taurylsulfamoyl-

Spectroscopic methods are fundamental to elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and observing the chemical environment of specific nuclei. For "Aniline, 4-taurylsulfamoyl-", both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the aniline ring, typically in the range of 6.5-8.0 ppm. google.com The protons of the tauryl moiety's ethyl group would appear as multiplets, likely in the 2.5-4.0 ppm region. researchgate.netscispace.com The chemical shifts of these protons are influenced by the pH and the ionization state of the amino group. researchgate.net The amine (NH₂) and sulfonamide (SO₂NH) protons would present as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration. google.com

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data. Aromatic carbons would resonate in the 110-155 ppm range. google.com The two carbons of the tauryl group would be expected in the aliphatic region of the spectrum, typically between 35 and 55 ppm. scispace.comcapes.gov.brnih.gov The specific chemical shifts would provide insight into the electronic environment of each carbon atom. scispace.com Studies on taurine (B1682933) and its derivatives have utilized ¹³C NMR to track metabolic pathways and cellular uptake. capes.gov.brnih.gov

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning proton and carbon signals by showing correlations between adjacent protons and directly bonded proton-carbon pairs, respectively. For complex sulfonamide derivatives, these advanced methods are standard for unambiguous structural proof. royalsocietypublishing.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Aniline, 4-taurylsulfamoyl- in DMSO-d₆

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -NH₂) | ~6.6 | ~113 |

| Aromatic CH (ortho to -SO₂) | ~7.6 | ~128 |

| Aromatic C-NH₂ | - | ~153 |

| Aromatic C-SO₂ | - | ~125 |

| -SO₂-NH- | ~10.0 (broad) | - |

| -NH-CH₂- (tauryl) | ~3.4 (multiplet) | ~50 |

| -CH₂-SO₃H (tauryl) | ~2.8 (multiplet) | ~35 |

| -NH₂ (aniline) | ~5.9 (broad) | - |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of "Aniline, 4-taurylsulfamoyl-" would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amino group (aniline) are expected around 3470 and 3320 cm⁻¹. asianpubs.org The sulfonamide group (SO₂NH) would show a distinct N-H stretch around 3250 cm⁻¹. asianpubs.org Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group would appear near 1330 and 1150 cm⁻¹, respectively. scispace.com The sulfonic acid group (-SO₃H) of the tauryl moiety would also have characteristic S=O stretching bands.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon skeleton, which often give weak signals in IR.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR spectra to assign vibrational modes accurately. researchgate.net

Table 2: Key Predicted IR Absorption Bands for Aniline, 4-taurylsulfamoyl-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3470, 3320 |

| Sulfonamide (-SO₂NH-) | N-H Stretch | 3250 |

| Sulfonamide (-SO₂-) | Asymmetric S=O Stretch | ~1330 |

| Sulfonamide (-SO₂-) | Symmetric S=O Stretch | ~1150 |

| C=C Aromatic | Stretch | 1600-1450 |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural identification.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like sulfonamides. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. oup.comacs.org In negative ion mode, the deprotonated molecule [M-H]⁻ could also be detected.

Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. For sulfonamides, a common fragmentation pathway involves the cleavage of the S-N bond and the S-C(aryl) bond. nih.gov A typical fragment ion observed for many sulfonamides corresponds to the 4-aminobenzenesulfonyl moiety or further fragments thereof, such as ions at m/z 156, 108, and 92. oup.com The specific fragmentation of the tauryl side chain would provide further structural confirmation. High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition with high accuracy. google.com

X-ray Crystallographic Studies on Aniline, 4-taurylsulfamoyl- and its Derivatives

The precise geometry of the sulfonamide linkage.

The conformation of the tauryl side chain.

The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Hydrogen bonds involving the amino groups, the sulfonamide group, and the sulfonic acid group would be expected to play a major role in the crystal lattice. rsc.orgacs.org

Table 3: Representative Crystallographic Data for a Sulfanilamide (B372717) Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 7.80(2) | nih.gov |

| b (Å) | 8.327(9) | nih.gov |

| c (Å) | 9.568(3) | nih.gov |

| α (°) | 90.5(1) | nih.gov |

| β (°) | 90.5(1) | nih.gov |

| γ (°) | 97.8(2) | nih.gov |

| Volume (ų) | 616(1) | nih.gov |

| Z (molecules/unit cell) | 2 | nih.gov |

Note: This data is for [Co(sulfacetamide)₂(NCS)₂] and is illustrative of the type of information obtained from X-ray crystallography of a sulfanilamide derivative. nih.gov

Conformational Analysis of Aniline, 4-taurylsulfamoyl- through Experimental Methods

The biological activity and physical properties of sulfonamides can be highly dependent on their molecular conformation. researchgate.net The key conformational features of "Aniline, 4-taurylsulfamoyl-" would be the rotation around the S-N bond and the C-S bond.

Variable Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as the rotation around bonds. If the rotation is slow on the NMR timescale, distinct signals for different conformers may be observed.

Computational Modeling: While not an experimental method, computational techniques are crucial for conformational analysis. By calculating the potential energy surface for rotation around key bonds, the most stable conformations and the energy barriers between them can be predicted. cdnsciencepub.comiajpr.com These calculations show that the stability of different rotamers is strongly influenced by the hybridization of the sulfonamide nitrogen. cdnsciencepub.com For N-substituted sulfonamides, non-planar conformations are often linked to higher bioactivity. researchgate.net

Computational and Theoretical Investigations of Aniline, 4 Taurylsulfamoyl

Quantum Chemical Calculations of Aniline (B41778), 4-taurylsulfamoyl-

Quantum chemical calculations offer a microscopic perspective on the behavior of Aniline, 4-taurylsulfamoyl-, providing insights into its intrinsic electronic properties and reactivity. These theoretical approaches are fundamental to understanding the molecule's structure and potential interactions at a subatomic level.

Electronic Structure and Bonding Analysis

The bonding in Aniline, 4-taurylsulfamoyl- is a combination of covalent bonds within the aromatic ring, the aliphatic chain, and the sulfamoyl group, along with polar covalent bonds due to the presence of heteroatoms like nitrogen, oxygen, and sulfur. The delocalized π-electron system of the aniline ring is a key feature, contributing to the molecule's stability and its potential for π-π stacking interactions. The geometry around the sulfur atom in the sulfamoyl group is approximately tetrahedral, while the nitrogen atoms exhibit trigonal pyramidal or planar geometries depending on their bonding environment.

A detailed analysis of the molecular electrostatic potential (MEP) would reveal the electron-rich and electron-deficient regions of the molecule. The oxygen atoms of the sulfamoyl group and the nitrogen atom of the aniline are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and sulfamoyl groups are likely to be electron-deficient (positive potential), rendering them potential sites for nucleophilic interactions.

Frontier Molecular Orbital Theory Applied to Aniline, 4-taurylsulfamoyl-

Frontier molecular orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions.

For Aniline, 4-taurylsulfamoyl-, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom and the aromatic carbons. This indicates that the aniline moiety is the most probable site for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing sulfamoyl group and the aniline ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. The precise energy values for the HOMO, LUMO, and the energy gap would require specific quantum chemical calculations, such as those using Density Functional Theory (DFT) or Hartree-Fock (HF) methods.

| Parameter | Predicted Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Spectroscopic Property Predictions

Theoretical calculations can predict various spectroscopic properties of Aniline, 4-taurylsulfamoyl-, which can aid in its experimental characterization.

UV-Vis Spectroscopy: The electronic transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals govern the absorption of ultraviolet and visible light. Predictions of the absorption maxima (λmax) can be made using Time-Dependent Density Functional Theory (TD-DFT). The aniline chromophore is expected to give rise to characteristic absorption bands in the UV region.

Infrared (IR) Spectroscopy: The vibrational frequencies of the different functional groups in the molecule can be calculated to predict the IR spectrum. Key vibrational modes would include the N-H stretching of the aniline and tauryl amino groups, the S=O stretching of the sulfamoyl group, and the C-H and C=C stretching of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted to aid in the interpretation of NMR spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus, and theoretical calculations can provide valuable insights into the molecular structure.

| Spectroscopic Technique | Predicted Key Features |

| UV-Vis | Absorption maxima in the UV region due to π-π* transitions of the aniline ring. |

| IR | N-H stretching (aniline, taurine), S=O stretching (sulfamoyl), C=C stretching (aromatic). |

| ¹H NMR | Distinct signals for aromatic protons, aliphatic protons of the tauryl chain, and NH protons. |

| ¹³C NMR | Signals for aromatic carbons, aliphatic carbons, and carbons adjacent to heteroatoms. |

This interactive data table outlines the expected spectroscopic features based on the functional groups present in Aniline, 4-taurylsulfamoyl-.

Molecular Dynamics Simulations for Aniline, 4-taurylsulfamoyl-

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and its interactions with the surrounding environment.

Conformational Dynamics and Flexibility

The presence of the flexible tauryl chain in Aniline, 4-taurylsulfamoyl- allows for a wide range of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (low-energy) conformations and the energy barriers between them.

Solvent Effects on Aniline, 4-taurylsulfamoyl-

The properties and behavior of Aniline, 4-taurylsulfamoyl- can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between the solute molecule and the surrounding solvent molecules.

In a polar solvent like water, the polar functional groups of Aniline, 4-taurylsulfamoyl- (the amino groups and the sulfamoyl group) are expected to form hydrogen bonds with water molecules. These interactions can stabilize certain conformations of the molecule and influence its solubility and reactivity. The radial distribution functions (RDFs) between specific atoms of the solute and the solvent molecules can be calculated from the simulation trajectory to quantify these interactions. For instance, the RDF between the hydrogen atoms of the amino groups and the oxygen atoms of water would reveal the extent of hydrogen bonding.

In a nonpolar solvent, the nonpolar aniline ring would have more favorable interactions with the solvent, while the polar groups would tend to interact with each other, potentially leading to different conformational preferences compared to a polar environment.

Theoretical Reaction Mechanism Prediction for Aniline, 4-taurylsulfamoyl- Transformations

Computational chemistry provides powerful tools to elucidate the potential transformation pathways of "Aniline, 4-taurylsulfamoyl-". Through quantum chemical calculations, it is possible to map the potential energy surface of a reaction, identifying transition states and intermediates to predict the most likely reaction mechanisms. A plausible transformation for a molecule like "Aniline, 4-taurylsulfamoyl-", which possesses an aniline moiety, is electrophilic substitution on the aromatic ring.

A representative theoretical study might investigate the halogenation (e.g., bromination) of the aromatic ring, a common transformation for anilines. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already substituted by the taurylsulfamoyl group, electrophilic attack would be predicted to occur at the positions ortho to the amino group.

The reaction mechanism would proceed through a Wheland intermediate (also known as an arenium ion), which is a resonance-stabilized carbocation. Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the activation energies (ΔE‡) and reaction enthalpies (ΔH) for the formation and deprotonation of this intermediate.

Table 1: Hypothetical Calculated Energetic Parameters for the Bromination of "Aniline, 4-taurylsulfamoyl-" (Note: These values are illustrative and based on typical values for similar reactions, as specific computational data for "Aniline, 4-taurylsulfamoyl-" is not available in the public domain.)

| Step | Intermediate/Transition State | ΔE‡ (kcal/mol) | ΔH (kcal/mol) |

| 1. Formation of the Wheland intermediate at the ortho position | Transition State 1 (TS1) | 15.2 | -5.8 |

| 2. Deprotonation of the Wheland intermediate to form the final product | Transition State 2 (TS2) | 2.1 | -25.7 |

These hypothetical calculations would suggest that the formation of the Wheland intermediate is the rate-determining step of the reaction, with a significant activation energy barrier. The subsequent deprotonation is a much faster process with a very low activation barrier, leading to the stable final product.

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Aniline, 4-taurylsulfamoyl-

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular structures. eurekaselect.comproquest.comresearchgate.net For a compound like "Aniline, 4-taurylsulfamoyl-", a QSRR study could be developed to predict its reactivity in a specific transformation, such as its susceptibility to oxidation or its binding affinity to a particular enzyme.

The development of a QSRR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as:

Constitutional: e.g., molecular weight, number of atoms.

Topological: e.g., connectivity indices that describe the branching of the molecular skeleton.

Geometrical: e.g., molecular surface area, volume.

Electrostatic: e.g., partial charges on atoms, dipole moment.

Quantum-chemical: e.g., energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which relate to the molecule's ability to donate or accept electrons.

Once these descriptors are calculated, a mathematical model is constructed to correlate them with an experimentally determined measure of reactivity. Multiple Linear Regression (MLR) is a common technique used for this purpose.

For "Aniline, 4-taurylsulfamoyl-", a hypothetical QSRR model could be developed to predict its rate of a particular reaction. A set of similar sulfonamide derivatives would be synthesized, and their reaction rates measured. Molecular descriptors for each compound would then be calculated, and a statistical analysis performed to identify the descriptors that have the most significant impact on the reaction rate.

Table 2: Hypothetical QSRR Data for a Series of Substituted 4-Aminobenzenesulfonamides (Note: This table is illustrative. The values for the descriptors and reactivity are hypothetical and serve to demonstrate the principles of a QSRR study.)

| Compound | Log(k) (Reactivity) | Molecular Weight | LogP (Lipophilicity) | HOMO Energy (eV) |

| "Aniline, 4-taurylsulfamoyl-" | 1.5 | 246.3 | 0.8 | -5.2 |

| Derivative A (R = -CH3) | 1.2 | 186.2 | 0.5 | -5.4 |

| Derivative B (R = -Cl) | 1.8 | 206.6 | 1.1 | -5.0 |

| Derivative C (R = -NO2) | 2.5 | 217.2 | 0.3 | -4.8 |

A resulting QSRR equation might take the form:

Log(k) = β₀ + β₁(LogP) + β₂(HOMO Energy) + ...

Where the coefficients (β) indicate the relative importance of each descriptor. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives of "Aniline, 4-taurylsulfamoyl-", guiding further research and development.

Chemical Reactivity and Transformation Mechanisms of Aniline, 4 Taurylsulfamoyl

Reaction Kinetics and Thermodynamics of Aniline (B41778), 4-taurylsulfamoyl-

The kinetics of electrophilic aromatic substitution on the aniline ring are heavily influenced by the activating nature of the amino group, which directs incoming electrophiles to the ortho and para positions. The presence of the sulfamoyl group at the para position means that electrophilic attack will predominantly occur at the ortho positions relative to the amino group. The rate of these reactions is typically first-order with respect to both the aniline derivative and the electrophile. cdnsciencepub.com

Thermodynamic data for reactions involving Aniline, 4-taurylsulfamoyl- would be essential for understanding the position of equilibrium and the spontaneity of its transformations. For sulfonamides in general, thermodynamic parameters for processes like sublimation and solvation have been determined, providing insight into their intermolecular forces and stability in different phases. researchgate.netmdpi.com The thermal degradation of sulfonamides in aqueous environments has been shown to follow first-order kinetics, with activation energies and half-lives being key parameters for assessing their stability. nih.gov

Table 1: Representative Kinetic and Thermodynamic Data for Related Compounds

| Parameter | Reaction/Process | Compound Class | Typical Value Range |

|---|---|---|---|

| Second-Order Rate Constant (k) | Electrophilic Bromination | Substituted Anilines | 10-3 - 102 M-1s-1 |

| Activation Energy (Ea) | Thermal Degradation in Milk | Sulfonamides | 80 - 150 kJ/mol nih.gov |

| Enthalpy of Sublimation (ΔHsub) | Sulfonamides | Sulfonamides | 100 - 150 kJ/mol researchgate.netresearchgate.net |

| Gibbs Free Energy of Solution (ΔGsoln) | In octanol | Sulfonamides | 5 - 20 kJ/mol researchgate.netmdpi.com |

This table presents typical data for the compound classes to which Aniline, 4-taurylsulfamoyl- belongs, as specific data for the compound itself is not available.

Electrophilic and Nucleophilic Reactions Involving Aniline, 4-taurylsulfamoyl-

Electrophilic Reactions:

The aniline ring in Aniline, 4-taurylsulfamoyl- is highly activated towards electrophilic aromatic substitution due to the electron-donating amino group. allen.in This makes reactions such as halogenation, nitration, and sulfonation proceed readily. allen.in

Halogenation: Reaction with bromine water is expected to result in the rapid formation of a di-bromo derivative at the positions ortho to the amino group. allen.in

Nitration: Direct nitration with a mixture of nitric and sulfuric acid would likely lead to oxidation and the formation of a mixture of ortho-nitro products. allen.in To achieve controlled mononitration, protection of the amino group as an acetanilide is a common strategy. allen.in

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group, likely at an ortho position. researchgate.net

Nucleophilic Reactions:

The primary amino group of the aniline moiety and the secondary amine of the taurine (B1682933) tail can act as nucleophiles. The aniline nitrogen is less basic and nucleophilic than the taurine nitrogen due to the delocalization of its lone pair into the aromatic ring.

Acylation: Both amino groups can undergo acylation with reagents like acid chlorides or anhydrides to form amides.

Alkylation: The amino groups can be alkylated, although over-alkylation is a common side reaction.

Reaction with Aldehydes and Ketones: The primary amino groups can react with aldehydes and ketones to form Schiff bases (imines).

The sulfonamide nitrogen, after deprotonation, can also act as a nucleophile. Furthermore, the sulfamoyl group itself can be displaced by strong nucleophiles under certain conditions. sigmaaldrich.com

Derivatization Strategies and Functional Group Interconversions of Aniline, 4-taurylsulfamoyl-

The multiple functional groups in Aniline, 4-taurylsulfamoyl- offer several avenues for derivatization and functional group interconversions.

Derivatization of the Amino Groups: The primary amino group of the aniline and the secondary amine of the taurine moiety can be derivatized using a variety of reagents. sigmaaldrich.comresearchgate.netnih.govresearchgate.netrsc.org Common derivatizing agents include dansyl chloride, dabsyl chloride, and fluorescamine, which are used to introduce chromophoric or fluorophoric tags for analytical purposes. sigmaaldrich.com

Modification of the Sulfonamide Group: The sulfonamide linkage is generally stable, but it can be cleaved under reductive conditions. nih.gov This allows for the separation of the aniline and taurine fragments, which can then be further modified. The sulfonamide can also be converted to other sulfur-containing functional groups. nih.gov

Reactions of the Taurine Moiety: The sulfonic acid group of the taurine tail is a strong acid and can form salts with bases. The amino group of the taurine can react with various electrophiles. For instance, reaction with nitrites can lead to the formation of an ethanesultone, an alkylating agent. nih.gov

Chemical Stability and Environmental Degradation Pathways of Aniline, 4-taurylsulfamoyl-

The chemical stability of Aniline, 4-taurylsulfamoyl- is influenced by environmental factors such as pH, temperature, and light.

Hydrolysis: Sulfonamides are generally considered to be hydrolytically stable under typical environmental pH and temperature conditions, with half-lives often exceeding one year. nih.govresearchgate.net Hydrolysis rates can be influenced by pH, with some studies showing increased degradation under acidic conditions. researchgate.net The hydrolysis of the sulfonamide bond in Aniline, 4-taurylsulfamoyl- would lead to the formation of 4-aminobenzenesulfonic acid and taurine.

Photodegradation: The aniline moiety suggests that the compound may be susceptible to photodegradation. The photodegradation of aniline in the presence of photosensitizers can proceed via reactions with reactive oxygen species like hydroxyl radicals and singlet oxygen. nih.gov This can lead to a variety of transformation products.

Biodegradation: The biodegradation of sulfonamides in the environment is a significant degradation pathway, although it can be slow. nih.govresearchgate.net The degradation can occur under both aerobic and anaerobic conditions. researchgate.net Common initial biodegradation steps involve hydroxylation of the aromatic ring or cleavage of the sulfonamide bond. The aniline portion can be degraded through pathways that lead to catechols, which are then subject to ring cleavage.

Table 2: Representative Environmental Half-lives of Related Sulfonamides

| Compound | Environmental Matrix | Condition | Half-life (t1/2) in days |

|---|---|---|---|

| Sulfamethoxazole | Lake Water | Aerobic | 10.5 - 12.9 researchgate.net |

| Sulfamethazine | Lake Water | Aerobic | 10.5 - 12.9 researchgate.net |

| Sulfadimethoxine | Lake Water | Aerobic | 10.5 - 12.9 researchgate.net |

This table presents data for structurally related sulfonamides to provide an indication of the potential environmental persistence of Aniline, 4-taurylsulfamoyl-.

Supramolecular Interactions of Aniline, 4-taurylsulfamoyl- with Non-Biological Hosts

The sulfonamide group and the aromatic ring of Aniline, 4-taurylsulfamoyl- are capable of engaging in a variety of non-covalent interactions, making the molecule a potential guest for various synthetic host molecules.

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are known to form inclusion complexes with sulfonamides. nih.govconicet.gov.arnih.gov The aniline portion of Aniline, 4-taurylsulfamoyl- is likely to be encapsulated within the cyclodextrin cavity, driven by hydrophobic interactions. nih.govconicet.gov.ar This complexation can alter the physicochemical properties of the guest molecule, such as its solubility and stability.

Calixarenes: Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde. nih.govbeilstein-journals.org Water-soluble calixarenes, such as those bearing sulfonate groups, are excellent hosts for a variety of guest molecules, including those with aromatic and charged moieties. nih.govbeilstein-journals.orguvic.ca Aniline, 4-taurylsulfamoyl- could potentially bind to sulfonated calixarenes through a combination of hydrophobic interactions between the aniline ring and the calixarene cavity, and electrostatic interactions involving the amino and sulfonic acid groups. The sulfonamide group itself can also participate in hydrogen bonding with the host. nih.gov

Table 3: Representative Binding Constants for Sulfonamide-Host Complexes

| Guest Molecule | Host Molecule | Binding Constant (K) in M-1 |

|---|---|---|

| Sulfamethazine | β-cyclodextrin | 29.4 - 40.4 nih.gov |

| Sulfamethazine | Methyl-β-cyclodextrin | 39 - 56 nih.gov |

| Sulfadiazine | β-cyclodextrin | > Sulfamerazine > Sulfamethazine (by phase solubility) conicet.gov.ar |

This table provides examples of binding affinities for similar sulfonamides with cyclodextrin hosts.

Synthetic Utility and Broader Chemical Applications of Aniline, 4 Taurylsulfamoyl

Aniline (B41778), 4-taurylsulfamoyl- as a Building Block in Organic Synthesis

Aniline, 4-taurylsulfamoyl- possesses several reactive sites that make it a potentially versatile building block for organic synthesis. The primary aromatic amine of the aniline group and the acidic N-H of the sulfonamide linkage are key handles for chemical modification.

Reactions of the Aniline Moiety: The arylamine group is a cornerstone of organic synthesis. It can undergo diazotization when treated with nitrous acid to form a highly reactive diazonium salt. This intermediate can then be subjected to a wide range of Sandmeyer and related reactions to introduce functionalities such as halides, cyano, or hydroxyl groups onto the aromatic ring. Furthermore, the amino group can be acylated, alkylated, or used in condensation reactions to form imines or enamines. The aromatic ring itself is activated towards electrophilic aromatic substitution, with the amino group being a powerful ortho-, para-director, although the bulky 4-substituent would sterically favor substitution at the ortho positions.

Reactions involving the Sulfonamide and Taurine (B1682933) Moiety: The sulfonamide N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. The taurine portion of the molecule, with its ethylamine backbone, offers sites for further functionalization, although the primary amine of taurine is incorporated into the sulfonamide linkage in this structure. The synthesis of taurine-containing peptides and other bioconjugates often involves activating the sulfonic acid group or protecting the amino group, highlighting the reactivity of this structural unit. researchgate.net

Below is a table summarizing the potential synthetic transformations for Aniline, 4-taurylsulfamoyl-.

| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functional Group/Structure |

| Aniline Amino Group | Diazotization / Sandmeyer | NaNO₂, HCl; CuX (X=Cl, Br, CN) | Aryl Halide, Aryl Nitrile |

| Aniline Amino Group | Acylation | Acyl chlorides, Anhydrides | N-Aryl Amide |

| Aniline Amino Group | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | N-Alkyl/N,N-Dialkyl Aniline |

| Aromatic Ring | Electrophilic Substitution | Br₂, FeBr₃ | Bromo-substituted Aniline |

| Sulfonamide N-H | N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl Sulfonamide |

Potential as a Precursor for Novel Chemical Entities

Building upon its utility as a synthetic block, Aniline, 4-taurylsulfamoyl- can serve as a direct precursor to a variety of novel and potentially functional molecules.

The synthesis of complex heterocyclic systems is one such avenue. For example, condensation of the aniline amine with dicarbonyl compounds could lead to the formation of quinoline or other fused aromatic systems, with the taurylsulfamoyl group appended as a functional side chain. Such side chains could impart desirable properties like aqueous solubility or specific binding capabilities.

In the realm of medicinal chemistry, the sulfonamide group is a well-known pharmacophore. The core structure of Aniline, 4-taurylsulfamoyl- could be elaborated to generate libraries of compounds for biological screening. The synthesis of N-(4-aminophenyl)-substituted benzamides from p-nitroaniline is a common strategy, suggesting that the aniline moiety of this compound could be similarly coupled with various carboxylic acids to produce a diverse set of amide derivatives. researchgate.net

Furthermore, the synthesis of taurine-containing peptidomimetics is an area of active research. researchgate.net By using appropriate protection and activation strategies, the taurylsulfamoyl fragment could be integrated into peptide-like chains, creating novel sulfonopeptides that may exhibit enhanced stability against enzymatic degradation compared to natural peptides. researchgate.net

Role in Materials Science and Polymer Chemistry (Chemical Aspects Only)

The structure of Aniline, 4-taurylsulfamoyl- is highly suggestive of its potential use as a functional monomer in polymer chemistry. Polyaniline (PANI) is one of the most studied conducting polymers, typically synthesized by the oxidative polymerization of aniline. researchgate.net The presence of substituents on the aniline ring is known to significantly modify the properties of the resulting polymer. nih.govrsc.org

It is conceivable that Aniline, 4-taurylsulfamoyl- could be polymerized via chemical or electrochemical oxidation to yield a polyaniline derivative. The resulting polymer would feature a pendant taurylsulfamoyl group on each repeating unit. This side chain could confer several advantageous properties:

Improved Solubility: The polar sulfonamide and sulfonic acid-like character of the side chain could enhance the polymer's solubility in common organic solvents or even water, facilitating processing and film formation. nih.gov

Ion-Exchange Properties: The acidic nature of the sulfonamide group could provide the polymer with ion-exchange capabilities, making it suitable for applications in separation media or membranes.

Post-Polymerization Modification: The N-H group on the sulfonamide side chain could serve as a reactive handle for further chemical modification of the polymer, allowing for the grafting of other functional molecules.

The polymerization of aniline derivatives with sulfur-containing groups has been explored to create novel materials with unique electronic and optical properties. nih.gov A polymer derived from Aniline, 4-taurylsulfamoyl- would fit within this class of functional, sulfur-rich polymers.

The table below provides a hypothetical comparison of properties between standard polyaniline and a polymer derived from Aniline, 4-taurylsulfamoyl-.

| Property | Polyaniline (PANI) | Hypothetical Poly(Aniline, 4-taurylsulfamoyl-) |

| Solubility | Generally poor in common solvents | Potentially enhanced solubility in polar organic solvents |

| Functionality | Doping/dedoping of backbone | Doping/dedoping + ion-exchange from side chain |

| Processability | Often difficult, requires specific dopants | Potentially improved due to better solubility |

| Potential Use | Conductive coatings, electrodes | Functional membranes, ion-exchange resins, sensor materials |

Advanced Chemical Sensor Development Based on Aniline, 4-taurylsulfamoyl- (Chemical Sensing Mechanisms)

Aniline derivatives are frequently used in the development of chemical sensors. nih.govresearchgate.net Thin films of polyaniline derivatives have shown high sensitivity to gases like ammonia. nih.govrsc.orgresearchgate.net The sensing mechanism in these materials often relies on changes in the polymer's conductivity or optical properties upon interaction with the analyte.

A sensor based on Aniline, 4-taurylsulfamoyl-, either as a monomer or a polymer, could operate through several chemical mechanisms:

Protonation/Deprotonation: The aniline nitrogen and the sulfonamide nitrogen are both susceptible to changes in pH. Interaction with acidic or basic analytes would alter the protonation state of the molecule, leading to a change in its electronic structure, which could be detected as a colorimetric or electrochemical signal.

Coordination Chemistry: The nitrogen and oxygen atoms in the taurylsulfamoyl side chain could act as coordination sites for metal ions. The binding of a metal ion would perturb the electronic system of the aniline ring, potentially causing a detectable shift in its UV-visible absorption or fluorescence spectrum.

The chemical structure of Aniline, 4-taurylsulfamoyl- offers a platform where the aniline moiety acts as the signaling unit (e.g., through changes in its redox state or electronic transitions) and the taurylsulfamoyl group acts as the recognition or modulating element, influencing selectivity and sensitivity.

Advanced Analytical Methodologies for Detection and Quantification of Aniline, 4 Taurylsulfamoyl

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating Aniline (B41778), 4-taurylsulfamoyl- from other components in a sample mixture prior to its detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common separation techniques, each with specific considerations for this class of analyte.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing polar, non-volatile, and thermolabile compounds like sulfonamides, making it an excellent choice for Aniline, 4-taurylsulfamoyl-. thermofisher.com Reversed-phase HPLC (RP-HPLC) is the most frequently used mode, typically employing a C18 stationary phase. researchgate.netsigmaaldrich.com The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. sigmaaldrich.comnih.gov Detection is commonly performed using a UV detector, as the aromatic aniline structure absorbs UV light, often around 254 nm. sigmaaldrich.comnih.gov For enhanced sensitivity and selectivity, fluorescence detection can be used, sometimes requiring a pre-column derivatization step with an agent like fluorescamine. nih.gov

Gas Chromatography (GC) can also be used for sulfonamide analysis, but it typically requires a chemical derivatization step to increase the volatility and thermal stability of the polar analyte. thermofisher.comnih.govsigmaaldrich.com The primary amino group of the aniline moiety and the sulfonic acid group of the taurine (B1682933) moiety are polar and not suitable for direct GC analysis. sigmaaldrich.comactascientific.com A common derivatization process is methylation or silylation, which converts the polar N-H and O-H groups into less polar and more volatile derivatives. nih.govsigmaaldrich.com Following derivatization, the compound can be separated on a capillary GC column and detected using a nitrogen-phosphorus detector (NPD), which is selective for nitrogen-containing compounds, or a mass spectrometer. epa.gov

| Technique | Analyte Class | Column | Mobile Phase / Carrier Gas | Detector | Reference |

|---|---|---|---|---|---|

| HPLC | Aniline Homologs | Discovery® C18 (15 cm × 4.6 mm, 5 µm) | Methanol:Water (60:40) | UV (254 nm) | sigmaaldrich.com |

| HPLC | Sulfonamides | Venusil XBP C18 (250 × 4.6 mm, 5 μm) | Mixed micellar solution | UV | researchgate.net |

| HPLC | Aniline in Urine | Waters NovaPak C18-RP (300-mm x 4.6-mm) | Methanol-phosphate buffer (pH 3.3) | Electrochemical | cdc.gov |

| GC | Sulfonamides (derivatized) | Capillary Column | Helium | Atomic Emission Detection (AED) | nih.gov |

| GC-MS | Amino Acids (derivatized) | SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 μm) | Helium | Mass Spectrometry (MS) | sigmaaldrich.com |

Hyphenated Techniques for Aniline, 4-taurylsulfamoyl- Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power, offering both separation and structural identification capabilities in a single analysis. saspublishers.comresearchgate.netijnrd.org For Aniline, 4-taurylsulfamoyl-, the most powerful hyphenated techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of sulfonamides in various matrices. saspublishers.comresearchgate.net It combines the excellent separation capabilities of HPLC for polar compounds with the high sensitivity and selectivity of mass spectrometry. actascientific.com For Aniline, 4-taurylsulfamoyl-, an electrospray ionization (ESI) source would be most suitable, as it is effective for ionizing polar molecules directly from the liquid phase. asdlib.org The mass spectrometer can be operated in different modes. A single quadrupole or time-of-flight (TOF) analyzer can provide accurate mass data for the parent ion, confirming its elemental composition. For even greater specificity and to eliminate matrix interferences, tandem mass spectrometry (LC-MS/MS) is employed. acs.orgnih.gov In this setup, the parent ion is selected, fragmented, and specific product ions are monitored, creating a highly selective and sensitive detection method. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , following the necessary derivatization of the analyte, is another robust hyphenated technique. actascientific.commdpi.com The GC separates the derivatized Aniline, 4-taurylsulfamoyl- from other volatile components of the sample. The eluting compound then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). asdlib.org EI creates a predictable and reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for definitive identification through library matching. sigmaaldrich.com GC-MS is highly effective for identifying unknown compounds and confirming the presence of target analytes. epa.gov

Advanced Spectrometric Methods for Trace Analysis

The detection of Aniline, 4-taurylsulfamoyl- at trace concentrations, which is often required in environmental and biological monitoring, calls for advanced spectrometric methods with exceptional sensitivity and selectivity. labmanager.comwalshmedicalmedia.com Mass spectrometry-based techniques are at the forefront of trace organic analysis. labmanager.comnist.gov

Tandem Mass Spectrometry (MS/MS) , often coupled with liquid chromatography (LC-MS/MS), is a cornerstone of modern trace analysis. acs.org By using multiple reaction monitoring (MRM), this technique can selectively detect and quantify target analytes in highly complex samples with minimal sample cleanup. researchgate.net The method's ability to monitor a specific precursor-to-product ion transition for Aniline, 4-taurylsulfamoyl- drastically reduces background noise and enhances the signal-to-noise ratio, enabling detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.net

High-Resolution Mass Spectrometry (HRMS) , using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. mdpi.comnist.gov This capability allows for the determination of the elemental formula of an unknown or target compound, which is a powerful tool for identification and confirmation. When coupled with chromatography (LC-HRMS or GC-HRMS), it enables the screening for a wide range of compounds without the need for predefined MRM transitions, making it valuable for both targeted and non-targeted analysis of trace contaminants. nih.gov

| Technique | Analyte Class | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Aniline Compounds | Drinking Water | 0.773-1.88 µg/L | researchgate.net |

| HPLC-FLD (with derivatization) | Sulfonamides | Feed | 34.5–79.5 μg/kg | nih.gov |

| Miniature MS (Paper Spray) | Sulfonamides | Solution | <100 ng/mL | acs.orgnih.gov |

| UHPLC-HRMS/MS | Taurine (derivatized) | Bivalves | Not specified (high sensitivity) | nih.gov |

Development of Novel Analytical Probes for Aniline, 4-taurylsulfamoyl-

While chromatographic and spectrometric methods are powerful, they often require sophisticated instrumentation and sample pre-treatment. This has driven research into novel analytical probes that offer rapid, selective, and potentially portable detection of specific analytes like Aniline, 4-taurylsulfamoyl-.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. A MIP-based sensor for Aniline, 4-taurylsulfamoyl- could be developed by polymerizing functional monomers in the presence of the analyte, which acts as a template. After removing the template, the polymer contains cavities that are complementary in size, shape, and functionality to the target compound. These MIPs can be integrated with various transducers (e.g., fluorescence, electrochemical) to create highly selective sensors. For example, a novel upconversion fluorescence probe using MIPs has been successfully developed for the broad-spectrum recognition of sulfonamides. mdpi.com

Fluorescent Probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. mdpi.com A fluorescent probe for Aniline, 4-taurylsulfamoyl- could be designed based on a fluorophore scaffold that is chemically modified to include a recognition unit for the sulfonamide or taurylsulfamoyl group. nih.govmdpi.com Binding of the analyte would cause a measurable change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response), allowing for its quantification. nih.gov These probes have the potential for use in high-throughput screening and bio-imaging applications. mdpi.com

Future Research Directions for Aniline, 4 Taurylsulfamoyl

Exploration of Undiscovered Reactivity Patterns

The unique combination of an aromatic amine and a sulfonamide linked to a taurine (B1682933) fragment in Aniline (B41778), 4-taurylsulfamoyl- suggests a rich and unexplored reactivity profile. Future research should systematically investigate its behavior in a variety of fundamental organic reactions.

Key areas for investigation would include:

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution. The directing effects of the amino group versus the deactivating sulfamoyl substituent would be a key area of study. Understanding the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation would be foundational.

N-Functionalization: The primary amino group of the aniline moiety and the secondary amine of the sulfonamide present opportunities for various N-functionalization reactions. This could include alkylation, acylation, and the formation of Schiff bases.

Reactions at the Sulfonamide Linkage: The stability and reactivity of the sulfonamide bond under various conditions (e.g., acidic, basic, reductive, oxidative) are of significant interest. Cleavage or modification of this bond could provide pathways to novel derivatives.

Oxidation Chemistry: The aniline moiety is susceptible to oxidation, which can lead to the formation of a variety of products, including polymers like polyaniline. The influence of the 4-taurylsulfamoyl- substituent on the oxidation potential and the nature of the resulting products warrants detailed investigation.

Development of Highly Efficient and Sustainable Synthesis Routes

Currently, established synthesis routes specifically for Aniline, 4-taurylsulfamoyl- are not widely reported in the literature. A primary focus of future research will be the development of efficient, high-yielding, and environmentally benign synthetic strategies.

Potential synthetic approaches to explore include:

Linear Synthesis: A linear approach, starting from a readily available aniline derivative and building the taurylsulfamoyl- side chain step-by-step, could also be explored.

Green Chemistry Principles: The application of green chemistry principles would be paramount. This includes the use of non-toxic solvents, catalytic methods to minimize waste, and atom-economical reactions. rsc.org For instance, avoiding the use of hazardous reagents like isocyanates, as demonstrated in the synthesis of other nitrogen-containing compounds, would be a desirable goal. rsc.org

Catalytic Methods: The use of transition metal catalysts for the key bond-forming reactions, such as the N-S bond in the sulfonamide, could lead to more efficient and selective syntheses. Recent advances in the synthesis of related sulfonimidamides have utilized metal catalysts like Ca(NTf2)2 to facilitate the reaction. nih.gov

A comparative table of potential synthetic strategies is presented below:

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Convergent Synthesis | Higher overall yield, easier purification of intermediates. | Requires careful planning of the coupling reaction. |

| Linear Synthesis | Simpler to design and execute initially. | Overall yield can be lower due to the number of steps. |

| Green Chemistry Approach | Reduced environmental impact, safer processes. | May require significant optimization to achieve high yields. |

| Catalytic Methods | High efficiency and selectivity, milder reaction conditions. | Catalyst cost and sensitivity can be a factor. |

Advanced Computational Modeling for Predictable Chemical Behavior

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict the properties and reactivity of Aniline, 4-taurylsulfamoyl-.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. This can provide insights into bond lengths, bond angles, and the distribution of electron density.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing information about its conformational flexibility and interactions with solvent molecules.

Prediction of Reactivity: Computational models can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as the transition states of potential reactions. This can help guide the design of synthetic routes and reactivity studies.

Spectroscopic Prediction: Predicting spectroscopic data, such as NMR and IR spectra, can aid in the characterization of the compound once it is synthesized.

The PubChem database provides some predicted data for Aniline, 4-taurylsulfamoyl-, which can serve as a starting point for more advanced computational studies. uni.lu

| Predicted Property | Value |

| Molecular Formula | C8H13N3O4S2 |

| Monoisotopic Mass | 279.03476 Da |

| XlogP (predicted) | -1.2 |

Integration of Aniline, 4-taurylsulfamoyl- into Complex Chemical Systems

Once the fundamental chemistry of Aniline, 4-taurylsulfamoyl- is better understood, research can move towards its integration into more complex chemical systems.

Potential areas of exploration include:

Polymer Chemistry: The aniline moiety suggests that Aniline, 4-taurylsulfamoyl- could be a monomer for the synthesis of novel conducting polymers. The taurylsulfamoyl- group would introduce unique properties to the resulting polymer, such as improved solubility or the ability to interact with biological systems.

Supramolecular Chemistry: The presence of multiple hydrogen bond donors and acceptors in the molecule makes it a candidate for the construction of self-assembling supramolecular structures.

Materials Science: The compound could be explored as a building block for new materials with interesting electronic or optical properties. The self-assembly of oligo(aniline)-based compounds into conductive nanowires has been demonstrated, suggesting a potential application area. researchgate.net

Medicinal Chemistry Scaffolding: The sulfonamide group is a well-known pharmacophore present in many drugs. nih.gov The unique combination of functional groups in Aniline, 4-taurylsulfamoyl- could make it an interesting scaffold for the development of new therapeutic agents.

Collaborative Research Opportunities in Aniline, 4-taurylsulfamoyl- Chemistry

The multifaceted nature of the research required to fully elucidate the chemistry of Aniline, 4-taurylsulfamoyl- lends itself to a collaborative approach.

Opportunities for collaboration exist between:

Synthetic and Computational Chemists: Synthetic chemists can synthesize the compound and its derivatives, while computational chemists can model its properties and reactivity to guide further experimental work.

Organic Chemists and Materials Scientists: Organic chemists can focus on the synthesis and functionalization of the molecule, while materials scientists can investigate its potential applications in new materials and devices.

Academic and Industrial Researchers: Academic researchers can focus on the fundamental chemistry of the compound, while industrial researchers can explore its potential commercial applications.

By fostering collaboration, the scientific community can accelerate the pace of discovery in the chemistry of Aniline, 4-taurylsulfamoyl- and unlock its full potential.

Q & A

Q. What computational approaches explain electronic structure changes in aniline during ionization?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that adiabatic ionization energy (IEad) decreases with successive ionization (neutral → trication). Natural Bond Orbital (NBO) analysis shows charge redistribution, with the NH₂ group stabilizing cationic states. Experimental validation via mass spectrometry confirms Coulomb explosion patterns at high laser intensities .

Q. How do experimental and computational data reconcile in studying aniline's photodissociation pathways?

- Methodological Answer : Ultrafast spectroscopy (fs-laser pulses) tracks excited-state dynamics, revealing conical intersections between 1πσ* and ground states. Multi-reference CASSCF calculations map potential energy surfaces, identifying non-adiabatic transitions. Discrepancies arise from solvent effects in experiments vs. gas-phase simulations, addressed via implicit solvent models .

Q. What methodologies assess genotoxic risks of occupational aniline exposure?

- Methodological Answer : HBM4EU biomonitoring combines in vitro assays (e.g., Ames test for mutagenicity) with epidemiological studies to quantify hemoglobin adducts (e.g., methemoglobin). Novel biomarkers like urinary o-toluidine are validated via LC-MS/MS, correlating with airborne aniline levels in rubber industry workers .

Data Contradiction Analysis

Q. Why do bacterial strains show variable aniline degradation efficiency across studies?

- Resolution : Discrepancies arise from strain-specific aniline dioxygenase expression levels and substrate inhibition at high aniline concentrations (>500 ppm). Transcriptomic analysis (RNA-seq) identifies regulatory genes (e.g., tdnQ) as bottlenecks. Co-metabolism with glucose or adaptive lab evolution improves tolerance .

Tables

Table 1 : Key Variables in Box-Behnken Optimization for Photocatalytic Aniline Degradation

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Catalyst (g/L) | 0.5 | 2.5 | 1.5 |

| pH | 3 | 11 | 9 |

| Time (min) | 30 | 90 | 60 |

| Concentration (ppm) | 50 | 150 | 100 |

Table 2 : Substituent Effects on Aniline Basicity (pKa)

| Derivative | pKa | Electronic Effect |

|---|---|---|

| p-Nitroaniline | 1.0 | Withdrawing |

| p-Methoxyaniline | 5.3 | Donating |

| p-Chloroaniline | 2.6 | Withdrawing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.